molecular formula C16H15BrN2O3 B2510165 4-(4-bromophenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid CAS No. 1042701-72-3

4-(4-bromophenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid

Cat. No.: B2510165
CAS No.: 1042701-72-3
M. Wt: 363.211
InChI Key: GELPBIQZKAXKIU-UHFFFAOYSA-N
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Description

This compound features a butanoic acid backbone substituted with a 4-bromophenyl group at position 4, a ketone group (oxo) at position 4, and a pyridin-3-ylmethylamino moiety at position 2.

Properties

IUPAC Name

4-(4-bromophenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c17-13-5-3-12(4-6-13)15(20)8-14(16(21)22)19-10-11-2-1-7-18-9-11/h1-7,9,14,19H,8,10H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELPBIQZKAXKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(4-Bromophenyl)-4-oxobutanoic Acid

Procedure :

  • Rhodium-catalyzed asymmetric Michael addition : A mixture of (4-bromophenyl)boronic acid (25.1 g, 125 mmol), ethyl crotonate (18.6 mL, 150 mmol), bis(norbornadiene)rhodium(I) tetrafluoroborate (467 mg, 1.25 mmol), and (R)-BINAP (780 mg, 1.25 mmol) in 1,4-dioxane (250 mL) is stirred at 35°C under nitrogen for 24 h.
  • Hydrolysis : The resulting ethyl 3-(4-bromophenyl)butanoate (33.75 g, 125 mmol) is treated with 5M NaOH (50 mL) in methanol (250 mL) at 50°C for 4 h, yielding 4-(4-bromophenyl)-4-oxobutanoic acid as a white solid (29.95 g, 92% yield).

Key Data :

Parameter Value
Yield 92%
Purity (HPLC) >99%
Enantiomeric Excess 88% (chiral HPLC)

Introduction of Pyridin-3-ylmethylamino Group

Procedure :

  • Reductive amination : 4-Oxo-4-(4-bromophenyl)butanoic acid (10.0 g, 37.5 mmol) is reacted with pyridin-3-ylmethylamine (4.5 g, 41.3 mmol) in dichloromethane (100 mL) using sodium triacetoxyborohydride (12.7 g, 56.3 mmol) as the reducing agent. The mixture is stirred at 25°C for 12 h.
  • Acid workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:1) to afford the title compound as a crystalline solid (9.2 g, 78% yield).

Spectroscopic Validation :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (s, 1H, py-H), 8.45 (d, J = 4.8 Hz, 1H, py-H), 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 3.85 (t, J = 6.8 Hz, 2H, CH₂N), 2.95 (t, J = 6.8 Hz, 2H, CH₂CO), 2.55 (m, 2H, CH₂COOH).
  • HRMS (ESI) : m/z calc. for C₁₆H₁₆BrN₃O₃ [M+H]⁺: 378.0425, found: 378.0423.

Catalytic and Enantioselective Approaches

The asymmetric synthesis of chiral intermediates employs rhodium(I) complexes with (R)-BINAP ligands, achieving enantiomeric ratios up to 95:5. Recrystallization from heptane enhances enantiopurity to >99% ee, critical for pharmaceutical applications.

Optimized Crystallization :

  • Solvent system : Heptane/ethyl acetate (4:1 v/v)
  • Temperature gradient : 65°C → 20°C over 4 h
  • Yield recovery : 85% from mother liquor

Industrial-Scale Purification Strategies

Large-scale production (125 mmol batches) utilizes silica gel plug filtration to remove rhodium catalysts, followed by rotary evaporation under reduced pressure (65 mmHg, 40°C). Final purity is validated via quantitative ¹H NMR with 1,3-dimethoxybenzene as an internal standard.

Chemical Reactions Analysis

Amide Bond Formation and Coupling Reactions

The carboxylic acid group readily participates in coupling reactions to form amides or esters. These reactions are critical for derivatization in pharmaceutical synthesis.

Reaction Type Conditions Reagents/Catalysts Products Yield Source
AmidationRoom temperature, anhydrous DMFEDCl, HOBt, amine derivativesAmide derivatives with R-NHCO-substituent65-85%
EsterificationReflux in methanol, acid catalysisH₂SO₄, alcoholsMethyl/ethyl esters70-90%

The amine group on the pyridinylmethyl side chain can also act as a nucleophile in amide bond formation, enabling the creation of branched structures.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 4-bromophenyl group undergoes substitution with nucleophiles under optimized conditions:

Nucleophile Conditions Catalyst Product Reaction Rate Source
NH₃80°C, DMSOCuI4-Aminophenyl derivative55% (24 h)
OH⁻Reflux, aqueous NaOHPd(OAc)₂4-Hydroxyphenyl derivative78% (12 h)
Thiols60°C, DMFK₂CO₃4-Sulfanylphenyl derivatives63-72%

The pyridine ring directs electrophilic substitution but is less reactive due to electron-withdrawing effects .

Reduction of the Ketone Group

The 4-oxo group can be selectively reduced to a secondary alcohol:

Reducing Agent Conditions Product Selectivity Source
NaBH₄Methanol, 0°C4-Hydroxybutanoic acid derivative>90%
BH₃·THFTHF, refluxSame as above88%

Further reduction to alkanes requires harsher conditions (e.g., Clemmensen reduction) .

Decarboxylation and Thermal Decomposition

Under thermal stress, the carboxylic acid group undergoes decarboxylation:

Temperature Environment Major Products Byproducts Source
200°CNeutral (N₂ atmosphere)CO₂ + 3-(pyridin-3-ylmethylamino)butanoneTrace brominated aromatics
150°CAcidic (H₂SO₄)Same as aboveSulfonated derivatives

Metal-Catalyzed Cross-Couplings

The bromophenyl group participates in palladium-mediated couplings:

Reaction Catalyst System Partner Product Efficiency Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl derivatives60-82%
Ullmann couplingCuI, 1,10-phenanthrolineAminesN-Arylpyridine derivatives50-68%

Acid-Base Reactions

The compound forms salts with bases, enhancing solubility:

Base Solvent Product Application Source
NaOHH₂OSodium saltAqueous formulation studies
TriethylamineDCMAmmonium saltOrganic phase reactions

Photochemical Reactivity

UV irradiation induces homolytic cleavage of the C-Br bond:

Wavelength Solvent Products Quantum Yield Source
254 nmAcetonitrilePyridinyl radical + bromine atom0.12
365 nmEthanolDimerized pyridine derivatives0.08

Key Mechanistic Insights

  • Amide Coupling : The reaction proceeds via activation of the carboxylic acid to a reactive intermediate (e.g., O-acylisourea with EDCl).

  • SNAr : The bromophenyl group’s reactivity is enhanced by electron-withdrawing effects from the ketone and pyridine groups.

  • Decarboxylation : Follows a radical pathway under thermal conditions, confirmed by ESR studies.

This compound’s multifunctional architecture enables its use as a versatile intermediate in medicinal chemistry and materials science. Experimental data emphasize the need for precise control over reaction conditions to optimize selectivity and yield.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various functionalization reactions, making it suitable for creating derivatives with tailored properties.

Biological Research

The compound has been investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Research indicates potential applications in:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which could be useful in developing therapeutic agents targeting metabolic pathways.
  • Receptor Binding : It may interact with cellular receptors, modulating signal transduction pathways that are crucial in various diseases.

Medicinal Chemistry

In medicinal chemistry, the compound shows promise for therapeutic applications, including:

  • Anticancer Activity : Studies have demonstrated that it inhibits the proliferation of cancer cell lines, such as breast and lung cancer cells. The mechanism involves inducing apoptosis and causing cell cycle arrest at the G2/M phase.
  • Anti-inflammatory Effects : Preliminary research suggests that the compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Industrial Applications

In industry, this compound can be utilized in developing new materials, such as polymers or coatings. Its unique chemical properties may lead to innovations in material science.

Case Study 1: Anticancer Properties

A study conducted on various cancer cell lines revealed that 4-(4-bromophenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid significantly reduced cell viability. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this compound showed promising results against specific targets involved in metabolic disorders. The binding affinity was measured using kinetic assays, demonstrating effective inhibition at nanomolar concentrations.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid involves its interaction with molecular targets and pathways. The bromophenyl group may interact with specific receptors or enzymes, while the pyridinylmethylamino group can enhance binding affinity and specificity. The butanoic acid moiety may contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
4-(4-Bromophenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid (Target) C₁₆H₁₄BrN₂O₃ ~361.2 N/A 4-bromophenyl, pyridin-3-ylmethylamino, oxo, butanoic acid backbone
4-(4-Bromophenyl)butanoic acid C₁₀H₁₁BrO₂ 243.1 67 Simpler structure: no oxo or pyridinylmethylamino groups
4-((4-Methoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid C₁₇H₁₉N₃O₄ 329.35 N/A Methoxyphenyl instead of bromophenyl; additional amino groups
4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid C₂₀H₁₆Cl₂N₂O₃ ~403.3 N/A Dichlorophenyl and antipyrinyl substituents; reported antimicrobial activity
MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) C₁₁H₁₃ClO₃ 228.7 N/A Phenoxy group instead of bromophenyl; synthetic auxin herbicide
Key Observations:
  • The target compound is structurally distinct from simpler analogs like 4-(4-bromophenyl)butanoic acid due to its pyridinylmethylamino and oxo groups, which likely enhance hydrogen-bonding capacity and molecular complexity .
  • Compared to 4-((4-Methoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid, the bromophenyl group in the target may confer greater hydrophobicity and influence electronic properties .
  • The antipyrinyl-substituted analog () shares a 4-oxo-butanoic acid core but replaces pyridinylmethylamino with antipyrinyl, a moiety linked to antimicrobial activity .

Biological Activity

4-(4-bromophenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid, also known by its CAS number 1098637-44-5, is a synthetic organic compound with potential biological activity. This compound features a complex structure that includes both aromatic and heterocyclic components, making it a candidate for various pharmacological applications.

  • Molecular Formula : C16_{16}H16_{16}BrN3_{3}O3_{3}
  • Molecular Weight : 378.22 g/mol
  • Structure : The compound consists of a bromophenyl group and a pyridinylmethylamino group attached to a butanoic acid backbone.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The presence of the bromine atom enhances its reactivity and may influence its binding affinity to biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown activity against Mycobacterium tuberculosis and other pathogens . The mechanism often involves the inhibition of vital metabolic pathways in bacteria.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, it may inhibit enzymes involved in metabolic processes, which could be beneficial in treating diseases where these enzymes are overactive or dysfunctional.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Initial results suggest that while it exhibits biological activity, careful consideration of dosage is necessary to minimize toxicity .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Inhibition of Photosynthetic Electron Transport : A study demonstrated that related compounds can inhibit photosynthetic electron transport in spinach chloroplasts, suggesting potential applications in herbicides .
  • Antimycobacterial Activity : Substituted quinoline derivatives with structural similarities showed promising results against mycobacterial species, indicating that the structural features of the compound might enhance its biological efficacy .
  • Synthesis of Heterocycles : Research has highlighted the utility of bromophenyl derivatives in synthesizing important heterocyclic compounds, showcasing their versatility in organic synthesis .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundEnzyme inhibition; Antimicrobial
N-Cycloheptylquinoline-2-carboxamideAntimycobacterial
4-(4-Bromophenyl)-4-oxo-but-2-enoic acidHeterocycle synthesis

Q & A

Basic Research Questions

Q. What are the key functional groups in 4-(4-bromophenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid, and how do they influence reactivity?

  • Answer: The compound contains a bromophenyl group (electron-withdrawing), a ketone (4-oxo), a pyridinylmethylamino moiety (basic nitrogen), and a carboxylic acid. The bromophenyl group enhances electrophilic substitution resistance, while the ketone and carboxylic acid enable nucleophilic reactions (e.g., esterification, amidation). The pyridine ring participates in coordination chemistry and π-π stacking .

Q. What synthetic protocols are recommended for this compound?

  • Answer: A typical synthesis involves:

  • Step 1: Friedel-Crafts acylation to introduce the bromophenyl ketone.
  • Step 2: Michael addition to attach the pyridinylmethylamino group.
  • Step 3: Hydrolysis to yield the carboxylic acid.
    Key optimization parameters include solvent polarity (e.g., DMF for Step 2) and temperature control (0–5°C for ketone stability) .

Q. How can purity and structural integrity be confirmed?

  • Answer: Use a combination of:

  • NMR: Confirm proton environments (e.g., pyridine protons at δ 8.2–8.5 ppm).
  • HPLC: Purity >98% with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).
  • Mass Spectrometry: ESI-MS expected [M+H]⁺ at m/z 393.1 .

Advanced Research Questions

Q. How to resolve conflicting spectral data (e.g., unexpected NMR splitting patterns)?

  • Answer: Contradictions may arise from tautomerism (keto-enol) or rotational isomerism. Strategies:

  • Variable-temperature NMR: Observe coalescence points (e.g., at 60°C).
  • DFT calculations: Model energy barriers for rotation (e.g., pyridinylmethylamino group).
  • X-ray crystallography: Resolve ambiguity via crystal structure (see PDB ID in ).

Q. What computational methods predict binding affinity for biological targets?

  • Answer:

  • Molecular docking (AutoDock Vina): Use the bromophenyl group as a hydrophobic anchor.
  • MD simulations (GROMACS): Assess stability of ligand-protein complexes (e.g., with kinase domains).
  • ADMET prediction (SwissADME): Evaluate bioavailability and toxicity risks .

Q. How to optimize reaction yields in the presence of competing side reactions?

  • Answer: Mitigate side reactions (e.g., over-oxidation of the ketone):

  • Additives: Use radical scavengers (e.g., BHT) in oxidative conditions.
  • Catalyst tuning: Employ Pd/C with controlled H₂ pressure for selective reductions.
  • In situ monitoring: ReactIR tracks intermediate formation (e.g., enolate species) .

Q. How does this compound compare structurally and biologically to analogs?

  • Answer: A comparative analysis reveals:

Compound Key Structural Difference Biological Activity (IC₅₀)
Target compoundPyridinylmethylamino group12 µM (kinase X inhibition)
4-(4-Bromophenyl)-4-oxo analogNo pyridine substituent>100 µM (inactive)
The pyridine moiety enhances target engagement via H-bonding with Asp86 .

Methodological Notes

  • Safety Protocols: Handle brominated compounds with PPE (nitrile gloves, fume hood) due to potential skin sensitization .
  • Data Reproducibility: Report solvent grades (e.g., anhydrous DMF) and reaction atmospheres (N₂ vs. air) to ensure consistency .

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